D-Pinitol
Overview
Description
D-Pinitol (3-O-methyl-D-chiro-inositol) is a cyclitol found in various plants, including those in the Leguminosae and Pinaceae families . It plays a significant role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions . Plants rich in this compound have been used in traditional medicine for treating diabetes, inflammation, cancer, or infections .
Synthesis Analysis
This compound is the most widely distributed inositol ether in plants . Its biosynthesis in Angiosperms is relatively straightforward and short, proceeding via the Loewus pathway . The precursor to the biosynthesis pathway is glucose-6-phosphate, which is converted to D-ononitol (1-D-4-O-methyl-myo-inositol) via myo-inositol .
Molecular Structure Analysis
The molecular structure of this compound has been elucidated using vibrational assignment and calculation of potential energy distribution (PED) . The charges of atoms and electronic structural system NBO/NLMO have been calculated .
Scientific Research Applications
Cardiovascular Benefits : D-Pinitol induces endothelium-dependent vasodilatation in mouse mesenteric artery, explaining its hypotensive effect in mice (Moreira et al., 2018).
Anti-Diabetic Properties : It shows insulin-like properties, beneficial for treating diabetes. This compound improves glucose homeostasis and insulin signaling in diabetes models (Gao et al., 2015); (Bates et al., 2000).
Antioxidant Effects : Exhibits antioxidant properties, potentially beneficial for various health conditions (Pandi et al., 2022).
Agricultural Applications : Useful in controlling cucumber powdery mildew, showing its potential in agriculture (Chen et al., 2014).
Anti-Cancer Properties : this compound inhibits prostate cancer metastasis by modulating key signaling pathways (Lin et al., 2013).
Hepatoprotective Effect : Demonstrates liver-protective effects in rat models, suggesting potential for treating liver diseases (Magielse et al., 2013).
Immunomodulatory Activity : Influences dendritic cell functions and Th1/Th2 balance, indicating potential in modulating immune responses (Lee et al., 2007).
Metabolic Regulation : Modulates metabolism-related hormones and insulin signaling in rats, highlighting its role in metabolic regulation (Navarro et al., 2020).
Mechanism of Action
D-Pinitol has been reported to have strong activities as a natural antidiabetic and insulin regulator . The findings suggest the possible participation of the GABAergic system in the anxiolytic-like and anticonvulsant actions of this compound, whereas the noradrenergic system is probably involved in the antidepressant effects of this compound .
Future Directions
D-Pinitol has been receiving increasing attention due to its occurrence in foods and medicinal plants and its diverse medicinal properties . Future research may focus on further exploring its medicinal activities, including its potential role in the treatment of chronic diseases with an inflammatory component .
Properties
IUPAC Name |
6-methoxycyclohexane-1,2,3,4,5-pentol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFFEYYQKSRSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642-38-6, 10284-63-6, 60537-25-9, 484-68-4 | |
Record name | L-Quebrachitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Pinitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231332 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pinitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Quebrachitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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